Ethyl 3-(methylamino)-4-phenylbutanoate
Description
Ethyl 3-(methylamino)-4-phenylbutanoate is an ethyl ester derivative of butanoic acid with a methylamino (-NHCH₃) group at position 3 and a phenyl (C₆H₅) substituent at position 4 on the carbon chain. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 3-(methylamino)-4-phenylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)10-12(14-2)9-11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 |
InChI Key |
FHASYLFULHDNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylamino)-4-phenylbutanoate typically involves the esterification of 3-(methylamino)-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylamino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylamino)-4-phenylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(methylamino)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(methylamino)-4-phenylbutanoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Positional Isomerism: The placement of amino/aryl groups significantly alters reactivity. For example, Ethyl 4-[ethyl(phenyl)amino]butanoate places the amino group at C4, reducing steric hindrance compared to the C3-substituted target compound.
- Substituent Effects: Fluorine atoms (e.g., in ) introduce electron-withdrawing effects, increasing stability against metabolic degradation. Methoxy groups (e.g., ) act as electron donors, enhancing solubility and resonance stabilization.
- Ester Group Variations : Methyl esters (e.g., ) exhibit lower lipophilicity than ethyl esters, affecting membrane permeability in biological systems.
Critical Analysis of Contradictions and Limitations
- Positional Isomerism: The biological activity of amino-substituted butanoates is highly position-dependent. For instance, C3-substituted compounds (e.g., the target) may exhibit different receptor-binding profiles compared to C4-substituted analogs .
- Ester Group Impact : Ethyl esters generally offer better hydrolytic stability than methyl esters, which could make the target compound more suitable for oral drug formulations compared to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
